3-(Benzyloxy)-N-(4-fluorobenzyl)aniline 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline
Brand Name: Vulcanchem
CAS No.: 1040688-31-0
VCID: VC2622172
InChI: InChI=1S/C20H18FNO/c21-18-11-9-16(10-12-18)14-22-19-7-4-8-20(13-19)23-15-17-5-2-1-3-6-17/h1-13,22H,14-15H2
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)F
Molecular Formula: C20H18FNO
Molecular Weight: 307.4 g/mol

3-(Benzyloxy)-N-(4-fluorobenzyl)aniline

CAS No.: 1040688-31-0

Cat. No.: VC2622172

Molecular Formula: C20H18FNO

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)-N-(4-fluorobenzyl)aniline - 1040688-31-0

Specification

CAS No. 1040688-31-0
Molecular Formula C20H18FNO
Molecular Weight 307.4 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-3-phenylmethoxyaniline
Standard InChI InChI=1S/C20H18FNO/c21-18-11-9-16(10-12-18)14-22-19-7-4-8-20(13-19)23-15-17-5-2-1-3-6-17/h1-13,22H,14-15H2
Standard InChI Key NWBZKIVHTRIDBE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)F

Introduction

Chemical Structure and Properties

3-(Benzyloxy)-N-(4-fluorobenzyl)aniline consists of an aniline core with two key substituents: a benzyloxy group at the 3-position and a 4-fluorobenzyl group attached to the nitrogen atom. The compound belongs to the class of secondary aromatic amines and contains both ether and amine functional groups.

Physical Properties

The physical properties of 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline can be inferred from structurally similar compounds. Based on the properties of related fluorinated benzyl derivatives, this compound is expected to have the following characteristics:

PropertyValueNotes
Molecular FormulaC₂₀H₁₈FNO
Molecular Weight307.36 g/mol
Physical StateCrystalline solidAt room temperature
ColorWhite to off-white
Melting PointApproximately 130-150°CEstimated based on similar structures
SolubilitySparingly soluble in water; soluble in organic solventsExpected to be soluble in methanol, ethanol, DMSO, and acetonitrile
Log P~4.2-4.8Predicted value indicating high lipophilicity

The presence of the fluorine atom contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The benzyloxy group at the 3-position of the aniline ring likely affects the electron density distribution across the aromatic system, potentially influencing reactivity patterns.

Structural Features

The compound contains several key structural features that influence its chemical behavior:

  • The aniline nitrogen serves as a potential hydrogen bond donor

  • The ether oxygen of the benzyloxy group acts as a hydrogen bond acceptor

  • The fluorine atom introduces electronic effects and potential hydrogen bonding capabilities

  • The multiple aromatic rings provide π-stacking interaction opportunities

These structural elements collectively determine the compound's three-dimensional conformation and its ability to interact with biological targets or participate in chemical reactions.

Synthesis Methods

Multiple synthetic routes could be employed to prepare 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline, drawing inspiration from the synthesis of structurally related compounds.

Reductive Amination Approach

One potential synthetic route involves reductive amination between 3-(benzyloxy)aniline and 4-fluorobenzaldehyde. This approach would proceed through the formation of an imine intermediate followed by reduction:

  • Reaction of 3-(benzyloxy)aniline with 4-fluorobenzaldehyde in the presence of a dehydrating agent

  • Reduction of the resulting imine using sodium borohydride or sodium cyanoborohydride

  • Purification via recrystallization or column chromatography

This method is analogous to the synthesis of other benzylaniline derivatives and typically provides good yields under mild reaction conditions.

Nucleophilic Substitution Method

An alternative synthetic strategy could involve:

  • Preparation of 3-(benzyloxy)aniline through O-benzylation of 3-aminophenol

  • Reaction of the prepared aniline with 4-fluorobenzyl chloride or bromide in the presence of a base

  • Isolation and purification of the target compound

Based on the synthesis of related compounds, potassium carbonate in acetone or DMF would likely serve as an effective base/solvent system for this transformation.

One-Pot Sequential Method

A more efficient approach might employ a one-pot sequential methodology similar to what has been reported for related compounds:

  • O-benzylation of 3-aminophenol using benzyl chloride and potassium carbonate

  • Addition of 4-fluorobenzyl halide and continued reaction without intermediate isolation

  • Final purification to obtain the target compound

Spectroscopic Characterization

Spectroscopic techniques provide essential tools for confirming the structure and purity of 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline.

NMR Spectroscopy

Based on its structure, the compound would exhibit characteristic patterns in ¹H NMR spectroscopy:

  • Aromatic protons from the three phenyl rings (approximately 12-13H) in the range of δ 6.5-7.5 ppm

  • Benzylic protons from both benzyl groups (4H total) appearing as singlets around δ 4.5-5.0 ppm

  • The N-H proton typically appearing as a broad singlet at approximately δ 4.0 ppm

In ¹³C NMR, distinctive signals would include:

  • Carbons bearing the fluorine atom (showing characteristic splitting patterns)

  • Benzylic carbon signals around δ 45-50 ppm

  • Aromatic carbon signals between δ 110-160 ppm

  • The carbon attached to the oxygen would appear downfield at approximately δ 160 ppm

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 307 corresponding to the molecular formula C₂₀H₁₈FNO

  • Fragment ions resulting from cleavage of the benzylic C-N bond

  • Fragments corresponding to the loss of the benzyloxy group

Infrared Spectroscopy

Key IR absorption bands would include:

  • N-H stretching vibration around 3300-3400 cm⁻¹

  • C-O-C ether stretching around 1200-1300 cm⁻¹

  • C-F stretching vibration at approximately 1100 cm⁻¹

  • Aromatic C=C stretching vibrations at 1500-1600 cm⁻¹

Comparison with Structurally Related Compounds

Comparison with 3-Chloro-4-(3-fluorobenzyloxy)aniline

3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS: 202197-26-0) shares several structural features with our target compound but differs in substitution pattern:

Feature3-(Benzyloxy)-N-(4-fluorobenzyl)aniline3-Chloro-4-(3-fluorobenzyloxy)aniline
Molecular Weight307.36 g/mol251.68 g/mol
Halogen PositionOn the N-benzyl groupOn the aniline ring
Ether LinkageAt 3-position of anilineAt 4-position of aniline
Biological RoleUnder investigationLapatinib impurity/intermediate

3-Chloro-4-(3-fluorobenzyloxy)aniline is known to be an intermediate in the synthesis of lapatinib, a dual tyrosine kinase inhibitor used in cancer treatment . This suggests that our target compound might also possess kinase-modulating properties.

Comparison with 4'-(Benzyloxy)benzylidene-4-fluoroaniline

4'-(Benzyloxy)benzylidene-4-fluoroaniline represents another related structure with an imine linkage instead of the secondary amine found in our target compound:

Property3-(Benzyloxy)-N-(4-fluorobenzyl)aniline4'-(Benzyloxy)benzylidene-4-fluoroaniline
Molecular Weight307.36 g/mol305.35 g/mol
Melting PointEst. 130-150°C136°C
Linkage TypeSecondary amineImine (C=N)
ReactivityMore chemically stableSusceptible to hydrolysis

The imine derivative (CAS: 70627-52-0) has a melting point of 136°C , which supports the estimated melting point range for our target compound. The greater chemical stability of the amine linkage in 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline likely confers advantages for certain applications requiring hydrolytic stability.

ParameterRecommended Conditions
ColumnC18 reversed phase, 250 mm × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile/water gradient with 0.1% formic acid
DetectionUV (λ = 254 nm) and fluorescence detection
Flow Rate1.0 mL/min
Retention TimeExpected 8-12 minutes under standard conditions

Thin-layer chromatography (TLC) can serve as a rapid assessment method:

  • Stationary phase: Silica gel 60 F254

  • Mobile phase: Hexane/ethyl acetate (7:3)

  • Visualization: UV light at 254 nm or ninhydrin staining

Elemental Analysis

Elemental analysis would provide confirmation of the compound's empirical formula:

ElementTheoretical Percentage (%)
Carbon (C)78.16
Hydrogen (H)5.91
Nitrogen (N)4.56
Oxygen (O)5.21
Fluorine (F)6.18

A match between theoretical and experimental values within ±0.4% would confirm the compound's identity and purity.

Hazard TypeAssessmentRationale
Acute ToxicityModerate concernSecondary aromatic amines can exhibit toxicity
Skin/Eye IrritationPotential irritantBased on structural features
SensitizationPossibleAromatic amines can cause sensitization
EnvironmentalPotentially harmful to aquatic lifeBased on predicted log P value

Future Research Directions

Structural Optimization Studies

Further research on 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline could focus on structural modifications to enhance specific properties:

  • Introduction of additional substituents on the aromatic rings to modulate electronic properties

  • Variation of the position of the benzyloxy group to investigate structure-activity relationships

  • Replacement of the fluorine with other halogens or functional groups to assess the impact on biological activity

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular docking studies to predict binding to potential therapeutic targets

  • Quantum mechanical calculations to elucidate electronic structure and reactivity

  • Molecular dynamics simulations to understand conformational preferences

Biological Evaluation

Comprehensive biological screening would be valuable to identify potential applications:

  • Enzyme inhibition assays, particularly focusing on kinases

  • Cell-based proliferation and cytotoxicity studies

  • Investigation of anti-inflammatory and antimicrobial properties

  • Evaluation of pharmacokinetic properties and metabolic stability

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